molecular formula C10H7N3S B1613307 2-(1H-Pyrazol-5-yl)benzo[d]thiazole CAS No. 256414-72-9

2-(1H-Pyrazol-5-yl)benzo[d]thiazole

Cat. No.: B1613307
CAS No.: 256414-72-9
M. Wt: 201.25 g/mol
InChI Key: YAMYGQRUEXYQIE-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-5-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and benzothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Biochemical Pathways

Unfortunately, specific biochemical pathways affected by this compound remain elusive. Thiazoles are found in various biologically active molecules, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents . These compounds often exert their effects by modulating specific pathways related to cell growth, metabolism, or immune response.

Action Environment

Environmental factors, such as pH, temperature, and coexisting molecules, can impact the compound’s stability and efficacy. For instance, pH variations may alter its solubility and bioavailability.

Biochemical Analysis

Biochemical Properties

These interactions often involve the formation of covalent bonds, leading to changes in the function or activity of the target molecule .

Cellular Effects

Thiazole derivatives have been reported to influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(1H-Pyrazol-5-yl)benzo[d]thiazole is not well-established. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been reported to show changes in their effects over time, including issues related to the stability and degradation of the compounds .

Dosage Effects in Animal Models

Thiazole derivatives have been reported to show varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been reported to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been reported to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-5-yl)benzo[d]thiazole typically involves a multistep reaction strategy. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzothiazole with hydrazine derivatives can yield the desired pyrazole-thiazole hybrid .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-5-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzothiazole rings .

Scientific Research Applications

2-(1H-Pyrazol-5-yl)benzo[d]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-3-yl)benzo[d]thiazole
  • 2-(1H-Pyrazol-4-yl)benzo[d]thiazole
  • 2-(1H-Pyrazol-5-yl)benzo[d]oxazole

Uniqueness

2-(1H-Pyrazol-5-yl)benzo[d]thiazole is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its combination of pyrazole and benzothiazole rings provides a versatile scaffold for the development of new therapeutic agents with enhanced potency and selectivity .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMYGQRUEXYQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639892
Record name 2-(1H-Pyrazol-5-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256414-72-9
Record name 2-(1H-Pyrazol-5-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 256414-72-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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